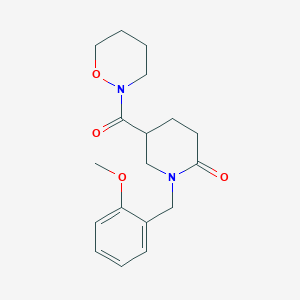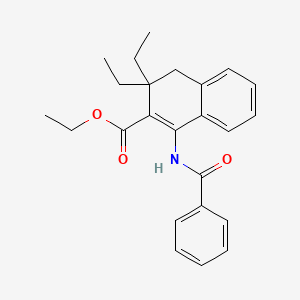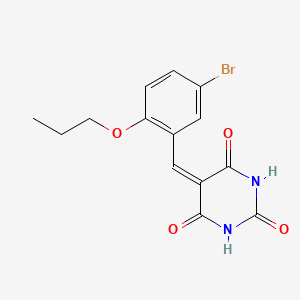
1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, also known as MOCP, is a chemical compound that has been studied for its potential applications in the field of neuroscience. MOCP is a synthetic derivative of the natural product, harmaline, which is found in the seeds of the Peganum harmala plant.
科学的研究の応用
1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been studied for its potential applications in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone acts as a partial agonist of the NMDA receptor, meaning that it can both activate and inhibit the receptor depending on its concentration. This mechanism of action is similar to other NMDA receptor modulators such as ketamine and memantine. This compound has also been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory processes.
実験室実験の利点と制限
One advantage of using 1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in a variety of neurological processes. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor modulators such as ketamine and memantine.
将来の方向性
There are several future directions for research on 1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in animal models. Finally, the development of more potent derivatives of this compound could lead to new therapeutic options for neurological disorders.
合成法
The synthesis of 1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone involves the reaction of harmaline with 2-methoxybenzaldehyde and 2-aminoethanol in the presence of acetic acid. This reaction results in the formation of this compound as a white solid with a melting point of 169-170°C. The yield of this compound is typically around 40-50% and the purity can be confirmed using analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)18(22)20-10-4-5-11-24-20/h2-3,6-7,15H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMUCXYYFSETNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)N3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-4-nitrophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5016820.png)
![4-[2-(1H-benzimidazol-2-ylthio)-1-hydroxyethyl]-2,6-di-tert-butylphenol](/img/structure/B5016826.png)
![7-methoxy-2,2,4-trimethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5016832.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)


![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)
![3-[(3-bromobenzyl)thio]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5016911.png)
![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5016915.png)